tert-butyl N-(1-cyclohexyl-3-hydroxypropan-2-yl)carbamate
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Overview
Description
tert-Butyl N-[(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound is notable for its use in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . Another method includes the use of tetrabutylammonium bromide and zinc (II) triflate in a Curtius rearrangement .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process often involves the use of protective groups and subsequent deprotection steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Substitution reactions often involve the use of halides and other nucleophiles.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide, metal-free conditions.
Reduction: Hydrogenation with palladium on carbon (Pd-C).
Substitution: Cesium carbonate, tetrabutylammonium iodide (TBAI), and various halides.
Major Products: The major products formed from these reactions include various substituted carbamates and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate is used as a protecting group for amines in peptide synthesis. It is also employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: The compound is used in biological studies to protect amine groups in biomolecules, facilitating the study of complex biochemical pathways .
Medicine: In medicinal chemistry, it is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: Industrially, the compound is used in the production of fine chemicals and specialty chemicals, particularly in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate involves its role as a protecting group. The tert-butyl group is introduced to protect the amine functionality during chemical reactions. This protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions . The molecular targets and pathways involved include the amine groups in peptides and other biomolecules .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting purposes.
tert-Butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate: Another carbamate with a different cyclohexyl derivative.
tert-Butyl N-[(1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl]carbamate: A more complex carbamate used in specialized applications.
Uniqueness: The uniqueness of tert-butyl N-[(2S)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate lies in its specific structure, which provides stability and selectivity in protecting amine groups. Its ability to be selectively removed under mild conditions makes it highly valuable in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-(1-cyclohexyl-3-hydroxypropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJQBBXPSVGTQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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